molecular formula C20H27NO3S B2480363 Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034308-19-3

Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No. B2480363
CAS RN: 2034308-19-3
M. Wt: 361.5
InChI Key: GOVYEVVBXOMIJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spiro compounds, such as 1-oxa-6-heteraspiro[2.5]octanes, involves complex reactions, including stereochemical analysis through NMR studies and single-crystal X-ray diffraction. For instance, the synthesis of 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, a structurally similar compound, has been reported. This synthesis process typically involves the epoxidation of cis-2,6-diphenyl-4-thianone with dimethyl-oxosulfonium methylide in DMSO, leading to unexpected products due to ring opening of the intermediate epoxide (Satyamurthy, Berlin, Hossain, & Helm, 1984).

Molecular Structure Analysis

The molecular structure of spiro compounds is typically elucidated using techniques such as NMR spectroscopy and X-ray diffraction. For similar compounds, X-ray diffraction analysis has revealed detailed structural parameters, such as space group and cell dimensions, providing insights into the stereochemistry and spatial arrangement of atoms within the molecule. This detailed structural analysis is crucial for understanding the compound's reactivity and interactions with other molecules (Satyamurthy, Berlin, Hossain, & Helm, 1984).

Chemical Reactions and Properties

The chemical reactions involving spiro compounds can be complex, involving various reagents and conditions. For example, reactions of substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates with iodinating agents have been studied to understand the reactivity and potential functionalization of these molecules. Such reactions often result in mixtures of exo and endo isomers, highlighting the compound's diverse chemical behavior (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003).

Physical Properties Analysis

The physical properties of spiro compounds, such as solubility, melting point, and boiling point, are essential for their handling and application in chemical syntheses. While specific data on "Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate" are not provided in the searched literature, similar compounds' physical properties are closely examined to ensure proper experimental conditions and storage.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, define the compound's utility in chemical syntheses and potential applications. Studies on related spiro compounds offer insights into their chemical behavior, such as reductive cleavage and transformations, which are crucial for developing novel synthetic routes and applications (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Scientific Research Applications

Synthesis and Reactivity in Peptide Synthesis

Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, related to the chemical structure of interest, has been synthesized and utilized as a novel class of dipeptide synthons. It has shown potential in peptide synthesis, being used as a dipeptide building block in the preparation of nonapeptides, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This demonstrates its utility in creating complex peptide structures, potentially useful in drug development and biochemical research (Suter, Stoykova, Linden, & Heimgartner, 2000).

Chemical Reactions with C-H Acidic Compounds

The compound 1-oxa-2-azaspiro[2.5]octane, which shares structural similarities with the chemical , has been explored in reactions with malonic and cyanoacetic acid derivatives, as well as other C-H acids. This research indicates the potential of such compounds in creating diverse chemical structures through the introduction of various functional groups, leading to the formation of unique bicyclic and tricyclic compounds (Andreae, Schmitz, Wulf, & Schulz, 1992).

Regioselective Cycloaddition Applications

Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been obtained through regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate. This research illustrates the versatility of such compounds in organic synthesis, particularly in the formation of diastereoisomeric structures, which are crucial in the development of chiral compounds with specific biological activities (Molchanov & Tran, 2013).

properties

IUPAC Name

methyl 6-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3S/c1-14(2)25-16-6-4-15(5-7-16)12-18(22)21-10-8-20(9-11-21)13-17(20)19(23)24-3/h4-7,14,17H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYEVVBXOMIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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